molecular formula C56H97NO3S2Sn2 B12930696 trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane

trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane

Cat. No.: B12930696
M. Wt: 1133.9 g/mol
InChI Key: MCFWFCHETURZEE-UHFFFAOYSA-N
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Description

Trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane involves several steps:

    Formation of the Core Structure: The core structure is synthesized through a series of cyclization reactions, starting from simple organic precursors.

    Introduction of Functional Groups: The phenyl, stannyl, and dithia groups are introduced through substitution reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Batch Processing: Using large-scale reactors to carry out the synthesis in batches.

    Purification: Employing techniques such as chromatography to purify the final product.

    Quality Control: Ensuring the compound meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can modify the stannyl groups.

    Substitution: The phenyl and dithia groups can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be employed.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in organic synthesis reactions. Its unique structure allows it to facilitate various chemical transformations.

Biology

In biological research, it is studied for its potential as an antimicrobial agent. The organotin moiety is known to exhibit biological activity against certain pathogens.

Medicine

In medicine, the compound is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with other molecules makes it a candidate for targeted drug delivery.

Industry

In the industrial sector, it is used in the production of specialty polymers and coatings. Its unique properties enhance the performance of these materials.

Mechanism of Action

The mechanism by which trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C56H97NO3S2Sn2

Molecular Weight

1133.9 g/mol

IUPAC Name

trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane

InChI

InChI=1S/C50H79NO3S2.6CH3.2Sn/c1-4-7-10-13-16-19-22-25-28-31-36-52-46-41-43(51-44-34-39-55-49(44)50-45(51)35-40-56-50)42-47(53-37-32-29-26-23-20-17-14-11-8-5-2)48(46)54-38-33-30-27-24-21-18-15-12-9-6-3;;;;;;;;/h34-35,41-42H,4-33,36-38H2,1-3H3;6*1H3;;

InChI Key

MCFWFCHETURZEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N2C3=C(C4=C2C=C(S4)[Sn](C)(C)C)SC(=C3)[Sn](C)(C)C

Origin of Product

United States

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